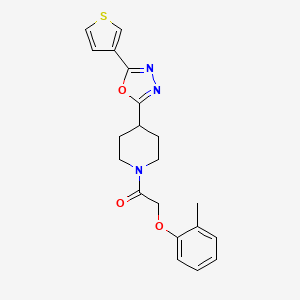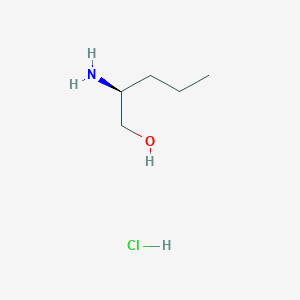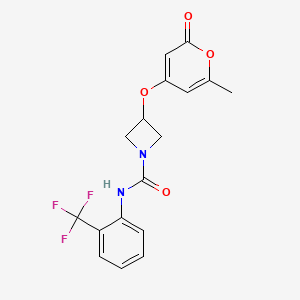
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C17H15F3N2O4 and its molecular weight is 368.312. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis of Novel Heterocyclic Compounds
Research has led to the synthesis of novel heterocyclic compounds containing the 2H-pyranopyridine-2-one moiety, which are anticipated to exhibit improved hypertensive activity. These compounds were synthesized starting from ethyl 2H-pyrano[2,3-b]pyridine-3-carboxylate, through a series of chemical transformations (Kumar & Mashelker, 2007).
Structural Analysis and Crystallography
Studies on compounds like methyl 3-(benzoylamino)-6-methyl-2-oxo-2H-pyran-5-carboxylate have revealed insights into their crystal structures. These structures crystallize as centrosymmetric hydrogen-bonded dimers, which are facilitated by various intermolecular interactions. Such structural analysis is crucial for understanding the physical and chemical properties of these compounds (Kranjc et al., 2012).
Antimicrobial Activity
Compounds derived from 2H-pyran have been evaluated for their antimicrobial activity. For instance, a study synthesized 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives and tested their antimicrobial activities against various bacterial and fungal strains. Some derivatives showed significant activity, highlighting their potential in antimicrobial therapy (Aytemir et al., 2003).
Biological Activity of Heterocyclic Systems
Research on 2H-pyran derivatives has also explored their biological activities. One study described the synthesis of various heterocyclic systems starting from a 2H-pyran derivative and testing their biocidal properties against bacteria and fungi. Some compounds demonstrated excellent biocidal properties, suggesting potential pharmaceutical applications (Youssef et al., 2011).
Anticancer and Anti-inflammatory Potential
Several studies have synthesized and evaluated the anticancer and anti-inflammatory activities of compounds derived from 2H-pyran. These studies involved the creation of novel molecular structures and subsequent testing for specific biological activities, demonstrating the versatility and potential therapeutic applications of these compounds https://consensus.app/papers/synthesis-antiinflammatory-activity-indolyl-kalsi/f9489188f6605f2da92953fe212f6060/?utm_source=chatgpt" target="_blank">(Rahmouni et al., 2016; Kalsi et al., 1990)
Propriétés
IUPAC Name |
3-(2-methyl-6-oxopyran-4-yl)oxy-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3N2O4/c1-10-6-11(7-15(23)25-10)26-12-8-22(9-12)16(24)21-14-5-3-2-4-13(14)17(18,19)20/h2-7,12H,8-9H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJGPWAITQDDEKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CN(C2)C(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-methoxy-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-2H-chromen-2-one](/img/structure/B2632236.png)
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2632237.png)
![4-[(2S)-2-{[(tert-butoxy)carbonyl]amino}-3,3-dimethylbutanamido]benzoic acid](/img/structure/B2632238.png)
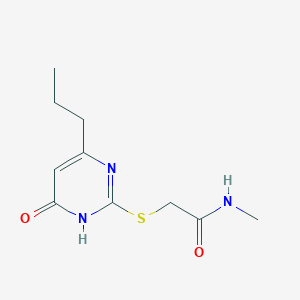
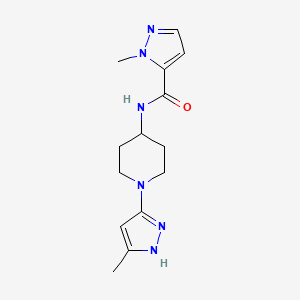
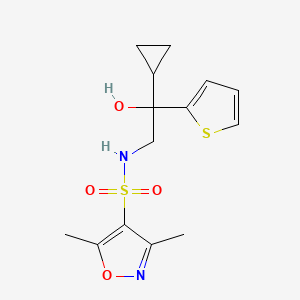
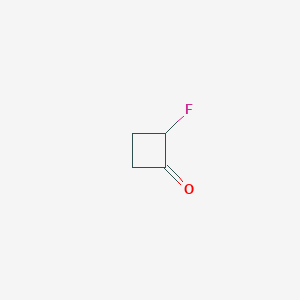
![1-(3-methoxyphenyl)-4-[1-(3-methylbutyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2632249.png)
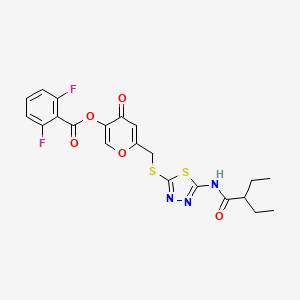
![N-{2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2632251.png)
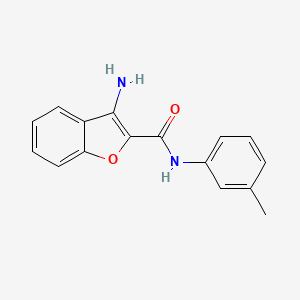
![4-[(tert-butoxy)carbonyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B2632253.png)
